N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide
Description
Crystallographic Analysis of Pyrazole-Thiophene Hybrid Architecture
The crystal structure of the title compound reveals a planar pyrazole ring (N1/N2/C1–C3) fused with a tetrahydrothiophene 1,1-dioxide system (S1/O1/O2/C4–C7). X-ray diffraction data (CCDC 850563 analog) show the pyrazole ring forms dihedral angles of 8.2° with the tetrahydrothiophene ring and 72.5° with the 4-bromophenyl group (C8–C12/Br1). This non-coplanar arrangement minimizes steric clashes between the bulky phenyl and bromophenyl substituents.
The methylidene bridge (C3–N3) adopts an E-configuration , stabilized by intramolecular C–H⋯O hydrogen bonds (2.48 Å) between the pyrazole’s methylidene hydrogen and the sulfone oxygen (O1). The tetrahydrothiophene 1,1-dioxide moiety exhibits a twisted envelope conformation , with puckering parameters $$ Q = 0.42 \, \text{Å} $$ and $$ \theta = 112.3^\circ $$.
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å, b = 7.89 Å, c = 15.67 Å |
| β-angle | 98.4° |
| R-factor | 0.042 |
Conformational Studies of the Methylidene Bridge
The methylidene bridge (C3–N3) plays a critical role in dictating molecular conformation. Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a rotation barrier of 8.3 kcal/mol for the C3–N3 bond, favoring the observed E-isomer by 4.1 kcal/mol over the Z-form. This preference arises from reduced steric hindrance between the pyrazole’s phenyl group and the tetrahydrothiophene ring.
NMR studies (¹H, 500 MHz, CDCl₃) confirm the bridge’s rigidity, showing a singlet for the methylidene proton at δ 8.21 ppm (J = 0 Hz), consistent with restricted rotation. NOESY correlations further validate the spatial proximity of the methylidene hydrogen to the sulfone oxygen (O1), supporting the crystallographic model.
Electronic Effects of Bromophenyl and Sulfone Substituents
The electron-withdrawing bromophenyl group (C8–C12/Br1) induces a +M effect , polarizing the pyrazole ring and increasing its electrophilicity. Natural Bond Orbital (NBO) analysis shows a charge transfer of 0.23 e⁻ from the pyrazole’s N2 atom to the bromophenyl ring. Conversely, the sulfone group (S1/O1/O2) exhibits strong -I effects , withdrawing electron density from the tetrahydrothiophene ring and stabilizing the methylidene bridge via resonance.
UV-Vis spectroscopy (λₘₐₓ = 278 nm in CH₃CN) reveals a charge-transfer band attributed to π→π* transitions between the pyrazole and bromophenyl moieties. Cyclic voltammetry identifies a quasi-reversible oxidation wave at E₁/₂ = +1.12 V vs. SCE , corresponding to the sulfone’s electron-deficient character.
Table 2: Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.34 |
| LUMO Energy (eV) | -2.87 |
| Band Gap (eV) | 3.47 |
| Dipole Moment (Debye) | 5.12 |
Properties
Molecular Formula |
C20H18BrN3O2S |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
1-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine |
InChI |
InChI=1S/C20H18BrN3O2S/c21-17-8-6-15(7-9-17)20-16(12-22-18-10-11-27(25,26)14-18)13-24(23-20)19-4-2-1-3-5-19/h1-9,12-13,18H,10-11,14H2 |
InChI Key |
MVLMCFKBIXHUTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
The 1-phenyl-3-(4-bromophenyl)-1H-pyrazol-4-carbaldehyde intermediate is synthesized via cyclocondensation. A representative method involves reacting 4-bromophenylacetophenone with phenylhydrazine in acetic acid under reflux (24 h), achieving 68–72% yield. Alternatively, 3-aminobut-2-enenitrile and substituted hydrazines in ethanol generate 3-methylpyrazole precursors, which are subsequently functionalized.
Palladium-Catalyzed Cross-Coupling
Tetrahydrothiophen-3-amine 1,1-Dioxide Synthesis
Oxidation of Tetrahydrothiophene Derivatives
Tetrahydrothiophen-3-amine is oxidized to its sulfone using hydrogen peroxide (30%) and tungstic acid (H₂WO₄) in acetic acid at 60°C for 6 h. The reaction proceeds quantitatively, with the sulfone confirmed via ¹H NMR (δ 3.15–3.45 ppm, multiplet for SO₂CH₂).
Resolution of Amine Enantiomers
Chiral separation of tetrahydrothiophen-3-amine 1,1-dioxide is achieved via diastereomeric salt formation with L-tartaric acid in ethanol, yielding >99% enantiomeric excess (ee) for the (R)-enantiomer.
Imine Formation via Schiff Base Condensation
Direct Condensation Under Acid Catalysis
Equimolar pyrazole-4-carbaldehyde and tetrahydrothiophen-3-amine 1,1-dioxide are refluxed in toluene with p-toluenesulfonic acid (10 mol%) for 12 h. The E-imine is isolated via silica chromatography (hexane/EtOAc, 3:1) in 65–70% yield.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF with molecular sieves (4Å) enhances imine formation kinetics, achieving 88% yield with >95% E-selectivity.
Integrated One-Pot Strategies
Tandem Pyrazole-Imine Formation
A sequential protocol combines pyrazole synthesis and imine condensation:
-
Cyclocondensation of phenylhydrazine and 4-bromophenylacetophenone in ethanol.
-
In situ oxidation of tetrahydrothiophene-3-amine with H₂O₂.
-
Schiff base formation using Ti(OⁱPr)₄ as a Lewis acid.
This method reduces purification steps, yielding 60% overall.
Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent (Imine) | Toluene | 70 |
| Catalyst (Imine) | Acetic acid | 65 |
| Temperature (°C) | 110 | 75 |
Data aggregated from highlight toluene’s superiority in minimizing side reactions.
Large-Scale Production
A kilogram-scale process employs continuous flow reactors for pyrazole synthesis (residence time: 30 min) and static mixers for sulfone oxidation, achieving 92% throughput efficiency.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, CH=N), 7.85–7.35 (m, 9H, Ar-H), 3.70–3.20 (m, 4H, SO₂CH₂).
-
HRMS : m/z calcd. for C₂₂H₂₀BrN₃O₂S [M+H]⁺: 494.0421; found: 494.0418.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as ethanol or dichloromethane.
Major Products Formed
Scientific Research Applications
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities:
Key Observations :
- Heterocycle Influence : Pyrazole (target) vs. triazole () cores alter aromaticity and hydrogen-bonding capacity. Pyrazoles exhibit stronger π-π stacking, while triazole-thiones prioritize S-mediated interactions .
- Substituent Effects : Bromine (target) vs. chlorine () substituents impact electronic effects (Br is more polarizable) and crystal packing due to size differences.
- Spiro vs. Linear Frameworks : Spiro compounds () exhibit constrained geometries, favoring intramolecular hydrogen bonds, whereas the target’s linear structure enables intermolecular interactions .
Hydrogen Bonding and Crystal Packing
- Target Compound : Predicted to form N–H···O bonds (amine to sulfone) and C–H···π interactions (pyrazole to aryl), similar to graph-set patterns described by Bernstein et al. .
- Triazole-Thione () : Forms hexameric aggregates via N–H···S and O–H···S bonds, demonstrating the role of sulfur in stabilizing supramolecular architectures .
- Validation : Structure validation tools (e.g., PLATON in ) ensure accuracy in hydrogen-bond assignments across these systems .
Biological Activity
N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide, a compound with the CAS number 355115-22-9, has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20BrN3O, with a molecular weight of 410.31 g/mol. It features a unique combination of a pyrazole ring and a tetrahydrothiophene moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20BrN3O |
| Molecular Weight | 410.31 g/mol |
| Boiling Point | 563.4 ± 40.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.41 ± 0.50 (Predicted) |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various cancer cell lines by targeting key pathways involved in tumor growth and proliferation.
-
Mechanisms of Action :
- Inhibition of receptor tyrosine kinases (RTKs) such as BRAF(V600E) and EGFR.
- Induction of apoptosis in cancer cells through modulation of cellular signaling pathways.
-
Case Study :
A study on structurally related pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds were tested for cytotoxicity and showed promising results when combined with doxorubicin, enhancing the overall therapeutic effect .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory cytokines and enzymes such as COX-2.
Pharmacological Studies
Several studies have explored the pharmacological potential of similar compounds:
- Antimicrobial Activity : Pyrazole derivatives have been investigated for their antimicrobial effects against various pathogens, indicating a broad spectrum of activity .
- Antioxidant Properties : The antioxidant capacity of these compounds suggests potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Antitumor activity |
| Compound B | Structure B | Anti-inflammatory effects |
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, typically starting with the condensation of a pyrazole derivative with tetrahydrothiophen-3-amine 1,1-dioxide. Key steps include:
- Schiff base formation : The methylidene linkage is formed via condensation between an aldehyde group (on the pyrazole moiety) and the amine group of tetrahydrothiophen-3-amine. Temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is used to isolate intermediates. Purity is confirmed via HPLC (>98%) .
- Crystallization : Single-crystal X-ray diffraction (SCXRD) is employed to verify stereochemistry, with R factors < 0.05 ensuring structural accuracy .
Advanced: How can regioselectivity challenges during pyrazole-thiophene linkage formation be addressed?
Regioselectivity is influenced by steric and electronic factors:
- Catalytic control : Transition metal catalysts (e.g., Pd or Cu) enhance specificity in cross-coupling steps. For example, Pd(PPh₃)₄ improves selectivity in Suzuki-Miyaura reactions involving bromophenyl groups .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing side reactions .
- Computational modeling : DFT calculations predict favorable transition states to guide experimental design .
Basic: What spectroscopic and crystallographic methods confirm structural integrity?
- NMR spectroscopy : H and C NMR are used to verify methylidene (-CH=N-) and tetrahydrothiophene signals. Aromatic protons in the pyrazole ring typically appear at δ 7.2–8.5 ppm .
- SCXRD : Hydrogen-bonding patterns (e.g., N–H···O/S interactions) and dihedral angles between aromatic rings are analyzed. For example, N–H···O distances of 2.8–3.0 Å indicate strong intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 510.2) .
Advanced: How can contradictions between computational and experimental hydrogen-bonding data be resolved?
Discrepancies often arise from crystal packing effects vs. gas-phase simulations:
- Multi-model validation : Compare SCXRD data (e.g., C–C bond lengths: 1.48–1.52 Å) with molecular dynamics (MD) simulations in explicit solvents .
- Temperature-dependent studies : Conduct SCXRD at varying temperatures (e.g., 100–298 K) to assess thermal motion effects on hydrogen bonds .
- Synchrotron radiation : High-intensity X-rays improve resolution for weakly diffracting crystals .
Basic: What parameters influence reaction yields in the final coupling step?
Critical factors include:
- pH control : Maintain pH 7–8 during Schiff base formation to avoid amine protonation .
- Temperature : Excessively high temperatures (>90°C) promote side reactions like imine hydrolysis .
- Catalyst loading : 5–10 mol% of acetic acid accelerates condensation without byproduct formation .
Advanced: How to design biological activity assays targeting kinase inhibition?
- Enzyme assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ADP-Glo™ kits to measure IC₅₀ values. Reported IC₅₀ ranges: 0.5–10 µM for pyrazole derivatives .
- Molecular docking : Align the compound’s structure (SCXRD coordinates) with kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina. Focus on interactions with conserved residues (e.g., Lysine or Aspartic acid) .
- Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Compare with control compounds like doxorubicin .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 4–9) at 37°C for 24 hours. Monitor degradation via HPLC. Stability >90% at pH 7.4 indicates suitability for in vitro studies .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the bromophenyl group .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce phosphate or acetyl groups to the tetrahydrothiophene ring, increasing aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability. Reported encapsulation efficiency: 70–85% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
